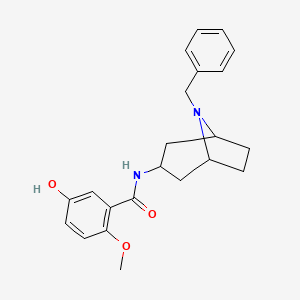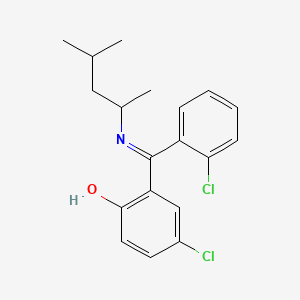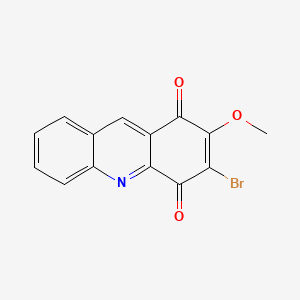
1,4-Acridinedione, 3-bromo-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Acridinedione, 3-bromo-2-methoxy- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1,4-Acridinedione, 3-bromo-2-methoxy- typically involves multi-step synthetic routes. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the acridine ring using bromination with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH₃OH) as the nucleophile .
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction parameters precisely .
Analyse Chemischer Reaktionen
1,4-Acridinedione, 3-bromo-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Acridinedione, 3-bromo-2-methoxy- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Acridinedione, 3-bromo-2-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with proteins and other biomolecules, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Acridinedione, 3-bromo-2-methoxy- can be compared with other similar compounds such as:
Acriflavine: A well-known acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
1,8-Acridinedione: A closely related compound with similar biological activities and applications.
The uniqueness of 1,4-Acridinedione, 3-bromo-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
77282-37-2 |
|---|---|
Molekularformel |
C14H8BrNO3 |
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
3-bromo-2-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C14H8BrNO3/c1-19-14-10(15)13(18)11-8(12(14)17)6-7-4-2-3-5-9(7)16-11/h2-6H,1H3 |
InChI-Schlüssel |
VBSQGPMTEQVKDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=NC3=CC=CC=C3C=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


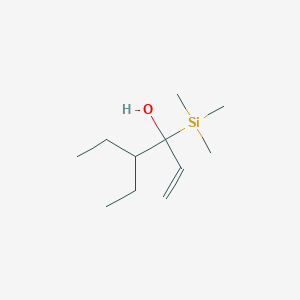
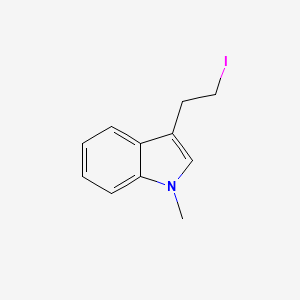
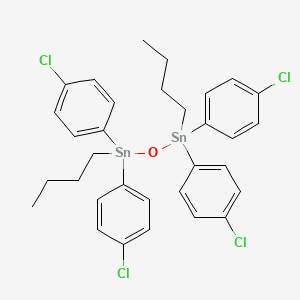
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
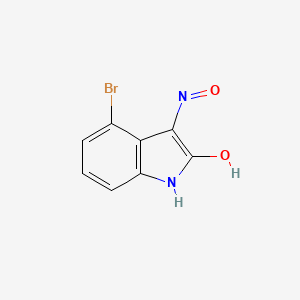
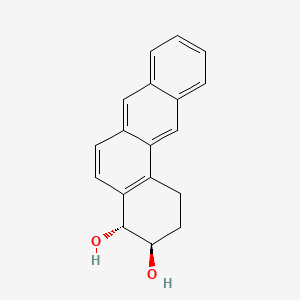
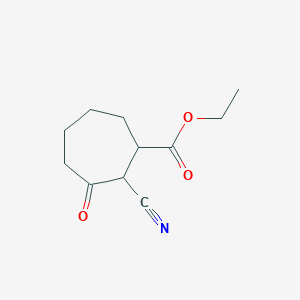

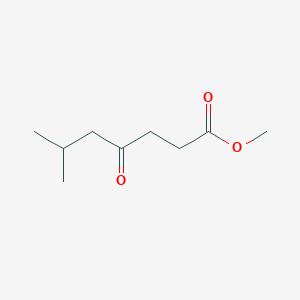
silane](/img/structure/B14431490.png)
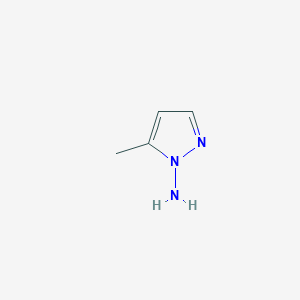
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
